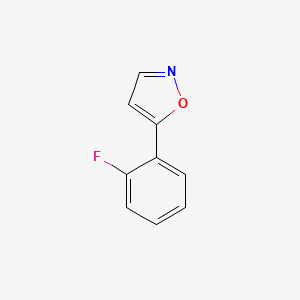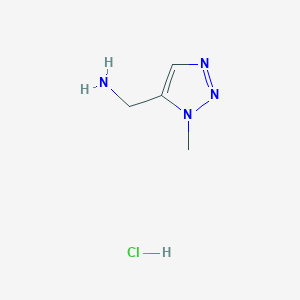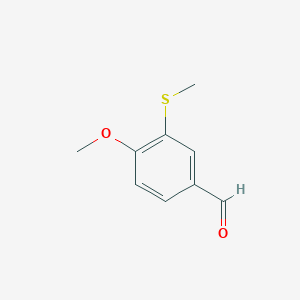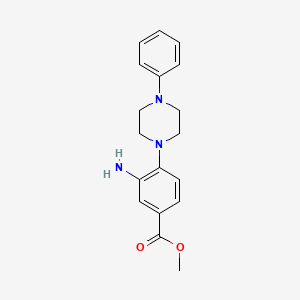
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorination and Photostability Enhancement
Fluorinated compounds, like "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone", are essential in organic chemistry for enhancing the photostability and spectroscopic properties of fluorophores. The synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the utility of fluorination in creating compounds with improved photostability. These processes yield fluorinated analogs with significant potential in spectroscopy and imaging, highlighting the role of fluorination in developing advanced materials for scientific research (Woydziak et al., 2012).
Advancements in Medicinal Chemistry
Compounds structurally similar to "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone" have been explored for their potential in medicinal chemistry, particularly as P2X7 antagonists. Such research aims to discover new therapies for mood disorders, with specific compounds showing promising preclinical profiles. This indicates the potential of fluorinated compounds in developing novel treatments for various diseases, showcasing the intersection of organic synthesis and therapeutic application (Chrovian et al., 2018).
Crystallographic and DFT Studies
The structural elucidation of complex fluorinated compounds is crucial for understanding their properties and potential applications. Studies involving crystallographic analysis and density functional theory (DFT) offer insights into the molecular structures of such compounds, enabling researchers to predict and manipulate their physical and chemical behaviors. This approach is particularly valuable in materials science and drug design, where the precise arrangement of atoms dictates the functionality of a molecule (Huang et al., 2021).
Development of Novel Fluorophores
The design and synthesis of novel fluorophores through the incorporation of fluorinated components illustrate the impact of such compounds on the development of new imaging agents. By altering the fluorination pattern, researchers can tune the absorption and emission spectra of fluorophores, thereby creating tools with specific applications in biological imaging and diagnostics. This research underscores the versatility of fluorinated compounds in enhancing the functionality of biomolecular probes (Irgashev et al., 2015).
TRPV4 Antagonists for Pain Treatment
The exploration of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists exemplifies the application of fluorinated compounds in developing pain treatments. By targeting the TRPV4 channel, these compounds offer a new approach to managing pain, showcasing the therapeutic potential of structurally complex fluorinated molecules in addressing unmet medical needs (Tsuno et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDVIUFELZLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)




![2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694009.png)




![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2694022.png)
![Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2694023.png)
